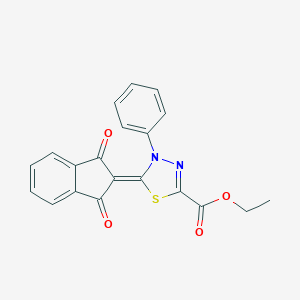![molecular formula C26H21N3O3S2 B283148 Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate (MBOT) is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized through various methods and has been used in several scientific research applications.
Mechanism of Action
The mechanism of action of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood. However, studies have shown that Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate induces apoptosis and cell cycle arrest in cancer cells. It also inhibits the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells, leading to their death. It also inhibits the activity of bacterial and fungal enzymes, leading to their death. Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has demonstrated significant activity against various bacterial and fungal strains. However, Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has several limitations. It is highly toxic and can cause severe side effects, making it difficult to use in vivo experiments.
Future Directions
There are several future directions for Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate research. One potential direction is the development of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate derivatives with lower toxicity and improved efficacy. Another potential direction is the investigation of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate's potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its potential as an anticancer agent.
Conclusion:
In conclusion, Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community. It has been synthesized through various methods and has been used in several scientific research applications. Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has demonstrated significant activity against various bacterial and fungal strains and has potential as an anticancer agent. However, Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is highly toxic and can cause severe side effects, making it difficult to use in vivo experiments. Further research is needed to fully understand the mechanism of action of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its potential as a therapeutic agent.
Synthesis Methods
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate can be synthesized through various methods, including the condensation reaction of 4-methylbenzaldehyde and thiourea in the presence of benzyl bromide. Another method involves the reaction of 4-methylbenzaldehyde, thiourea, and benzyl bromide in the presence of sodium acetate. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been used in several scientific research applications, including its use as a potential anticancer agent. Studies have shown that Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been used as an antibacterial and antifungal agent. Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has demonstrated significant activity against various bacterial and fungal strains.
properties
Molecular Formula |
C26H21N3O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
methyl (7Z)-7-benzylidene-4-(4-methylphenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H21N3O3S2/c1-18-13-15-21(16-14-18)29-26(34-23(27-29)25(31)32-2)28(20-11-7-4-8-12-20)24(30)22(33-26)17-19-9-5-3-6-10-19/h3-17H,1-2H3/b22-17- |
InChI Key |
WOXWIVMADVCQMS-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)

![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)